Methyl 4-(2-{[(1H-1,3-benzodiazol-2-YL)methyl]amino}-4,4-dimethyl-6-oxocyclohex-1-EN-1-YL)-4-oxobutanoate
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Overview
Description
Methyl 4-(2-{[(1H-1,3-benzodiazol-2-YL)methyl]amino}-4,4-dimethyl-6-oxocyclohex-1-EN-1-YL)-4-oxobutanoate is a complex organic compound that features a benzodiazole moiety, a cyclohexene ring, and a butanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-{[(1H-1,3-benzodiazol-2-YL)methyl]amino}-4,4-dimethyl-6-oxocyclohex-1-EN-1-YL)-4-oxobutanoate typically involves multiple steps:
Formation of the Benzodiazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with formic acid or other suitable reagents.
Attachment of the Benzodiazole to the Cyclohexene Ring: This step involves the reaction of the benzodiazole with a cyclohexene derivative under conditions that promote nucleophilic substitution.
Introduction of the Butanoate Ester Group: The final step involves esterification of the intermediate compound with butanoic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-{[(1H-1,3-benzodiazol-2-YL)methyl]amino}-4,4-dimethyl-6-oxocyclohex-1-EN-1-YL)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzodiazole or cyclohexene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, or sulfonates under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 4-(2-{[(1H-1,3-benzodiazol-2-YL)methyl]amino}-4,4-dimethyl-6-oxocyclohex-1-EN-1-YL)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(2-{[(1H-1,3-benzodiazol-2-YL)methyl]amino}-4,4-dimethyl-6-oxocyclohex-1-EN-1-YL)-4-oxobutanoate depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactivity: The compound’s functional groups can participate in various chemical reactions, influencing its behavior in synthetic processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2-{[(1H-1,3-benzodiazol-2-YL)methyl]amino}-4,4-dimethyl-6-oxocyclohex-1-EN-1-YL)-4-oxobutanoate: Similar compounds include other benzodiazole derivatives, cyclohexene derivatives, and butanoate esters.
Uniqueness
Structural Complexity: The combination of benzodiazole, cyclohexene, and butanoate ester groups makes this compound unique.
Properties
Molecular Formula |
C21H25N3O4 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
methyl (4Z)-4-[2-(1H-benzimidazol-2-ylmethylimino)-4,4-dimethyl-6-oxocyclohexylidene]-4-hydroxybutanoate |
InChI |
InChI=1S/C21H25N3O4/c1-21(2)10-15(20(17(26)11-21)16(25)8-9-19(27)28-3)22-12-18-23-13-6-4-5-7-14(13)24-18/h4-7,25H,8-12H2,1-3H3,(H,23,24)/b20-16-,22-15? |
InChI Key |
GSGIAGROOMDEJH-LJWNSAJESA-N |
Isomeric SMILES |
CC1(CC(=NCC2=NC3=CC=CC=C3N2)/C(=C(\CCC(=O)OC)/O)/C(=O)C1)C |
Canonical SMILES |
CC1(CC(=NCC2=NC3=CC=CC=C3N2)C(=C(CCC(=O)OC)O)C(=O)C1)C |
Origin of Product |
United States |
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